molecular formula C16H27NO2Si B11836245 Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 189639-20-1

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B11836245
CAS No.: 189639-20-1
M. Wt: 293.48 g/mol
InChI Key: XZXXPDGMTOGPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the carbamate ester family, characterized by a tert-butyl (1,1-dimethylethyl) ester group and a dimethylphenylsilylpropyl substituent. The tert-butyl group provides steric bulk and hydrolytic stability, while the dimethylphenylsilyl moiety enhances lipophilicity and may influence reactivity in synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of [1-(dimethylphenylsilyl)propyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or silyl derivatives.

Scientific Research Applications

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester involves the interaction of its carbamate group with nucleophiles. This interaction can lead to the formation of stable carbamate derivatives, which can modify the activity of enzymes or proteins. The dimethylphenylsilyl group provides steric hindrance, enhancing the stability of the compound.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with analogs:

Compound Name Molecular Formula (Inferred) Key Substituents Molecular Weight (g/mol) Notable Properties
Target: Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester ~C₁₈H₂₉NO₂Si Dimethylphenylsilylpropyl, tert-butyl ester ~335.5 High lipophilicity; silicon enhances thermal stability and modulates reactivity
Carbamic acid, [(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]-, tert-butyl ester () C₁₅H₂₂N₂O₅ Nitro, hydroxy, phenylmethyl, tert-butyl ester 310.35 Chiral center; used in stereoselective synthesis of HIV protease inhibitors
Carbamic acid, [(1S)-1-formylpropyl]-, tert-butyl ester () C₉H₁₇NO₃ Formylpropyl, tert-butyl ester 187.24 Aldehyde functionality for further derivatization; intermediate in peptide synthesis
Carbamic acid, N-[1-(hydroxymethyl)-3-(methylthio)propyl]-, tert-butyl ester () C₁₀H₂₁NO₃S Hydroxymethyl, methylthiopropyl, tert-butyl ester 235.34 Sulfur-containing; potential for redox-sensitive applications

Key Observations :

  • The target compound’s dimethylphenylsilyl group distinguishes it from nitro, formyl, or sulfur-containing analogs, likely conferring unique steric and electronic effects .
  • Tert-butyl esters are universally present, enhancing stability against hydrolysis compared to methyl or ethyl esters .

Stability and Reactivity

  • Silicon Effect : The dimethylphenylsilyl group in the target compound likely increases thermal stability and resistance to nucleophilic attack compared to carbon-only analogs. Silicon’s electronegativity also polarizes adjacent bonds, altering reactivity .
  • Hydrolytic Sensitivity : Tert-butyl esters generally resist hydrolysis better than methyl esters but are cleavable under strong acidic conditions (e.g., HCl in dioxane). This contrasts with labile groups like formyl (), which require milder handling .

Biological Activity

Carbamic acid derivatives, including Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester , are of significant interest due to their diverse biological activities. This compound is structurally characterized by the presence of a dimethylphenylsilyl group and a tert-butyl ester, which potentially influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated research findings.

  • Molecular Formula : C₈H₁₉N₁O₂Si
  • Molecular Weight : 173.32 g/mol
  • CAS Number : 4248-19-5

Mechanisms of Biological Activity

The biological activity of carbamate compounds often involves interactions with neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE) activity. This mechanism is critical for enhancing cholinergic transmission and has implications in neurodegenerative diseases such as Alzheimer’s disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Carbamate esters can inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : Some carbamate derivatives exhibit neuroprotective properties against oxidative stress and mitochondrial dysfunction .

Case Studies

  • Neuroprotective Properties :
    • A study evaluated a related carbamate derivative that showed significant neuroprotection against β-amyloid toxicity in neuronal cell lines. It was found to enhance cell viability and reduce apoptosis in a dose-dependent manner .
  • Anti-Cancer Activity :
    • Research indicated that certain carbamate compounds demonstrated anti-breast cancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Toxicological Assessments :
    • Toxicological studies on similar carbamate compounds have reported adverse effects such as leukopenia and organ toxicity at high doses. These findings underscore the importance of dose management in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionAChE inhibition, antioxidant
Anti-cancerInduction of apoptosis
ToxicityLeukopenia, organ toxicity

Q & A

Q. What established synthetic methodologies are available for preparing this carbamate, and how do reaction conditions influence stereochemical outcomes?

Basic
The compound is synthesized via two primary routes: microbial/enzymatic reduction and chemical reduction .

  • Microbial Reduction : Rhodococcus erythropolis SC 13845 catalyzes the stereoselective reduction of prochiral ketones to alcohols, achieving >90% yield, >98% diastereomeric excess (de), and 99.4% enantiomeric excess (ee) at 10 g/L substrate input .
  • Evolved Ketoreductases (KREDs) : Directed evolution of KREDs (e.g., via ProSAR-generated mutant libraries) enables high substrate loading (200 g/L) with 99.9% conversion and >99% ee .
  • Chemical Reduction : NaBH₄ in alcohol/halogenated solvent mixtures at low temperatures (-15°C to 0°C) produces undesired diastereomers, highlighting the superiority of biocatalysis for stereochemical control .

Data Comparison

MethodYielddeeeSubstrate Input
Microbial Reduction>90%>98%99.4%10 g/L
Evolved KRED99.9%N/A>99%200 g/L
Chemical Reduction~78%*LowN/AN/A
*Yields undesired diastereomers .

Q. Which analytical techniques are recommended for confirming structural integrity and enantiopurity?

Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., tert-butyl, silyl groups) .
  • Chiral HPLC : Resolves enantiomers; methods optimized using polysaccharide-based columns (e.g., Chiralpak®) achieve baseline separation for ee >99% .
  • LC-MS : Validates molecular weight and detects impurities (e.g., desilylated byproducts) .

Q. How can directed evolution of ketoreductases enhance stereoselective reduction of prochiral ketones?

Advanced

  • Library Generation : Use ProSAR to design mutant libraries, focusing on active-site residues (e.g., NADP⁺ binding pocket) to improve cofactor affinity .
  • High-Throughput Screening : Assay mutants for activity and stereoselectivity under high substrate loads (e.g., 200 g/L) using automated LC-MS or colorimetric NADPH depletion assays .
  • Optimized Reaction Conditions : Employ isopropanol as a co-substrate for cofactor regeneration, reducing NADP⁺ input to 0.01 g/L .

Evolution Progress

KRED TypeConversioneeSubstrate InputEnzyme Input
Wild-type5%80%20 g/L5 g/L
Evolved99.9%>99%200 g/L1 g/L

Q. What parameters are critical for scaling up fermentation-based bioreduction?

Advanced

  • Substrate Tolerance : Incrementally increase substrate input (from 10 g/L to 60–200 g/L) while monitoring microbial viability and enzyme inhibition .
  • Fed-Batch Fermentation : Maintain optimal oxygen transfer and pH (6.5–7.5) to sustain R. erythropolis activity during prolonged runs .
  • Mutant Strain Selection : Screen for hyper-reducing mutants (e.g., via adaptive laboratory evolution) to improve volumetric productivity .

Q. How can conflicting diastereomer ratios from different reduction methods be resolved?

Advanced

  • Comparative Chiral Analysis : Use chiral HPLC to quantify diastereomers from microbial vs. chemical routes. For example, NaBH₄ reduction yields <2% desired diastereomer, while biocatalysis achieves >98% .
  • Reaction Pathway Modeling : Apply density functional theory (DFT) to predict transition states, identifying steric hindrance from the silyl group as a key factor favoring enzymatic selectivity .
  • Process Hybridization : Combine chemical synthesis with enzymatic resolution (e.g., lipase-mediated kinetic resolution) to salvage undesired stereoisomers .

Q. What role does the dimethylphenylsilyl group play in stabilizing intermediates during synthesis?

Advanced

  • Steric Protection : The bulky silyl group shields the carbamate from nucleophilic attack, improving stability in aqueous reaction media .
  • Solubility Modulation : Enhances organic-phase solubility, facilitating extraction and purification via liquid-liquid partitioning .
  • Enzyme Compatibility : Requires tailored engineering of KREDs to accommodate hydrophobic silyl moieties, as wild-type enzymes may exhibit reduced activity .

Properties

CAS No.

189639-20-1

Molecular Formula

C16H27NO2Si

Molecular Weight

293.48 g/mol

IUPAC Name

tert-butyl N-[1-[dimethyl(phenyl)silyl]propyl]carbamate

InChI

InChI=1S/C16H27NO2Si/c1-7-14(17-15(18)19-16(2,3)4)20(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,17,18)

InChI Key

XZXXPDGMTOGPTE-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)OC(C)(C)C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.